5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
CAS No.: 1276666-13-7
Cat. No.: VC0060035
Molecular Formula: C13H16ClN3O
Molecular Weight: 265.741
* For research use only. Not for human or veterinary use.
![5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole - 1276666-13-7](/images/no_structure.jpg)
Specification
CAS No. | 1276666-13-7 |
---|---|
Molecular Formula | C13H16ClN3O |
Molecular Weight | 265.741 |
IUPAC Name | 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole |
Standard InChI | InChI=1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3 |
Standard InChI Key | RADJSLVGESASMK-UHFFFAOYSA-N |
SMILES | CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[D]oxazole consists of a benzoxazole core with a chloro substituent at the 5-position, connected to a seven-membered 1,4-diazepan ring bearing a methyl group. The benzoxazole moiety is a heterocyclic aromatic compound containing an oxygen atom and a nitrogen atom in its five-membered ring fused to a benzene ring. The diazepan ring contains four carbon atoms and three nitrogen atoms, with one nitrogen atom forming the connection point to the benzoxazole structure .
The compound exists in both racemic and enantiomerically pure forms, with the (R)-enantiomer being of particular interest in pharmaceutical research. The chiral center is located at the 5-position of the diazepan ring where the methyl substituent is attached .
Physical and Chemical Properties
The compound demonstrates distinctive physicochemical properties that influence its behavior in various environments and applications. These properties are summarized in the following table:
The compound also exists as a hydrochloride salt (CAS: 1266664-66-7) with the molecular formula C₁₃H₁₇Cl₂N₃O and a molecular weight of 302.200 g/mol. The salt form typically exhibits enhanced solubility in aqueous media, making it potentially more suitable for certain pharmaceutical applications .
Stereochemistry and Isomers
The methyl group on the diazepan ring introduces chirality, resulting in two possible stereoisomers: (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[D]oxazole (CAS: 1266975-27-2) and its (S)-enantiomer. The (R)-enantiomer has been more extensively studied and documented in research literature . Stereochemistry plays a critical role in the compound's biological activity, as enantiomers can exhibit different pharmacological properties and interactions with biological targets .
Synthesis and Preparation Methods
General Synthetic Approaches
Chemical Reactivity and Modifications
Reactivity Profile
The reactivity of 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[D]oxazole is determined by its functional groups and structural features:
Common Reactions and Derivatives
Several chemical transformations can be performed on 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[D]oxazole to obtain derivatives with potentially enhanced properties:
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Substitution of the chloro group with other functional groups
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Modification of the diazepan ring
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Formation of various salts, such as the hydrochloride, to enhance solubility and stability
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Addition of functional groups to the benzoxazole core for fine-tuning of activity
The hydrochloride salt form (CAS: 1266664-66-7) is a notable derivative with improved solubility characteristics for experimental applications .
Analytical Identification and Characterization
Spectroscopic Identification
Various spectroscopic techniques can be employed for the identification and characterization of 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[D]oxazole:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Ultraviolet-Visible (UV-Vis) spectroscopy
These techniques provide valuable information about the compound's structure, purity, and chemical identity .
Chromatographic Analysis
Chromatographic methods are essential for the analysis and purification of 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[D]oxazole:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC)
These techniques are particularly important for monitoring reaction progress, assessing purity, and separating enantiomers if required.
The compound is generally classified with the GHS07 (harmful) pictogram and a "Warning" signal word .
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